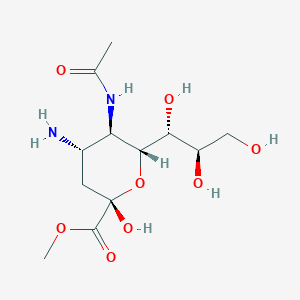

methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate

Beschreibung

Methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate is a highly functionalized tetrahydropyran derivative with a complex stereochemical configuration. This compound features:

- A tetrahydropyran (THP) ring system with 2S,4S,5R,6R stereochemistry.

- Substituents including acetamido (C5), amino (C4), hydroxy (C2), and a trihydroxypropyl side chain (C6).

- A methyl ester group at the C2 position.

This molecule is structurally related to sialic acid derivatives and glycosidase inhibitors, as evidenced by its acetamido and amino groups, which are critical for interactions with biological targets such as enzymes or receptors . Its synthesis typically involves multi-step protection/deprotection strategies, as seen in analogous compounds (e.g., compound 6 in , which shares a similar THP backbone but differs in substituents) .

Eigenschaften

Molekularformel |

C12H22N2O8 |

|---|---|

Molekulargewicht |

322.31 g/mol |

IUPAC-Name |

methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C12H22N2O8/c1-5(16)14-8-6(13)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-15/h6-10,15,17-18,20H,3-4,13H2,1-2H3,(H,14,16)/t6-,7+,8+,9+,10+,12-/m0/s1 |

InChI-Schlüssel |

ZMDZZRXJBOYKOH-AGNBLMTLSA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)N |

Kanonische SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl (2S,4S,5R,6R)-5-Acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-Trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylat beinhaltet in der Regel eine mehrstufige organische Synthese. Der Prozess beginnt mit der Herstellung des Tetrahydro-2H-pyran-2-carboxylat-Kerns, gefolgt von der Einführung der Acetamido-, Amino- und Hydroxygruppen durch verschiedene chemische Reaktionen. Häufige Reagenzien, die in diesen Schritten verwendet werden, sind Essigsäureanhydrid, Ammoniak und Hydroxylierungsmittel unter kontrollierten Bedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung von automatisierten Reaktoren und Durchflusssystemen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Prozessoptimierung umfasst die präzise Kontrolle von Temperatur, Druck und Reaktionszeit, um das gewünschte Produkt effizient zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl (2S,4S,5R,6R)-5-Acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-Trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxygruppen in Carbonylgruppen unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat.

Reduktion: Reduktion von Carbonylgruppen zu Alkoholen unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Nucleophile Substitutionsreaktionen, bei denen Aminogruppen durch andere Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nucleophile (z. B. Halogenide). Die Reaktionsbedingungen variieren je nach der gewünschten Transformation und beinhalten typischerweise bestimmte Temperaturen, Lösungsmittel und Katalysatoren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Transformationen der funktionellen Gruppe ab. Beispielsweise führt die Oxidation von Hydroxygruppen zu Carbonylverbindungen, während die Reduktion von Carbonylgruppen Alkohole ergibt.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl (2S,4S,5R,6R)-5-Acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-Trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Pfaden. Die funktionellen Gruppen der Verbindung ermöglichen es ihr, an Enzyme und Rezeptoren zu binden, wodurch deren Aktivität moduliert und biochemische Prozesse beeinflusst werden. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und beteiligten Pfade zu klären.

Wirkmechanismus

The mechanism of action of methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its combination of amino, acetamido, and trihydroxypropyl groups. Below is a comparison with structurally related tetrahydropyran derivatives:

Data Table: Key Physicochemical Properties

Biologische Aktivität

Methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with significant biological activity due to its unique structural features. This article provides a comprehensive overview of its biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C₁₂H₂₂N₂O₈, with a molecular weight of approximately 322.31 g/mol. It contains several functional groups including:

- Acetamido Group : Contributes to antimicrobial and antioxidant activities.

- Hydroxyl Groups : Enhance solubility and reactivity.

- Carboxylate Moiety : Involved in various biochemical interactions.

Biological Activities

Preliminary studies suggest that methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate exhibits the following biological activities:

- Antimicrobial Activity : The presence of acetamido and hydroxyl groups suggests potential effectiveness against various microbial strains.

- Antioxidant Properties : The compound may scavenge free radicals due to its multiple hydroxyl groups.

- Potential Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties which warrant further investigation for this compound.

Comparative Analysis

To better understand the biological activity of the target compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Target Compound | Acetamido, Hydroxyl Groups | Antimicrobial, Antioxidant |

| Acetaminophen | Acetamido Group | Analgesic |

| N-acetylcysteine | Acetamido Group | Antioxidant |

| Dexamethasone | Hydroxyl Groups | Anti-inflammatory |

This comparison highlights the unique combination of functional groups in methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate that may confer distinct biological activities not present in the other compounds listed.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms of action for this compound:

-

Study on Antimicrobial Efficacy :

- A study demonstrated that derivatives of the tetrahydropyran structure exhibited significant inhibition against Gram-positive bacteria. The presence of acetamido groups was crucial for enhancing activity against resistant strains .

- Antioxidant Potential :

- Inflammation Modulation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.